molecular formula C9H20ClNO2 B1441776 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride CAS No. 1220036-50-9

3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1441776
CAS No.: 1220036-50-9
M. Wt: 209.71 g/mol
InChI Key: HAELQRSUFAIEPB-UHFFFAOYSA-N
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Description

3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by its unique chemical structure, which includes a pyrrolidine ring substituted with an ethoxyethoxy methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 2-(2-ethoxyethoxy)methyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the ethoxyethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the compound, often leading to the removal of the ethoxyethoxy group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. The ethoxyethoxy group plays a crucial role in enhancing the compound’s solubility and bioavailability, thereby influencing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Methoxyethoxy)methyl]pyrrolidine hydrochloride
  • 3-[(2-Propoxyethoxy)methyl]pyrrolidine hydrochloride
  • 3-[(2-Butoxyethoxy)methyl]pyrrolidine hydrochloride

Uniqueness

3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride stands out due to its specific ethoxyethoxy substitution, which imparts unique chemical and physical properties. This substitution enhances its solubility and reactivity, making it more versatile for various applications compared to its analogs .

Properties

IUPAC Name

3-(2-ethoxyethoxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-2-11-5-6-12-8-9-3-4-10-7-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAELQRSUFAIEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-50-9
Record name Pyrrolidine, 3-[(2-ethoxyethoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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